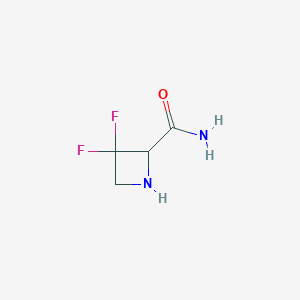

3,3-Difluoroazetidine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6F2N2O |

|---|---|

Molecular Weight |

136.10 g/mol |

IUPAC Name |

3,3-difluoroazetidine-2-carboxamide |

InChI |

InChI=1S/C4H6F2N2O/c5-4(6)1-8-2(4)3(7)9/h2,8H,1H2,(H2,7,9) |

InChI Key |

WZRICASFHTUWSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(N1)C(=O)N)(F)F |

Origin of Product |

United States |

Investigations into the Chemical Reactivity of 3,3 Difluoroazetidine 2 Carboxamide Derivatives

Influence of Fluorine Substitution on Azetidine (B1206935) Ring Reactivity

The presence of two fluorine atoms at the C3 position of the azetidine ring is a critical design feature that dramatically modulates the ring's reactivity profile. Fluorine's high electronegativity imposes a strong inductive electron-withdrawing effect, which polarizes the carbon-fluorine bonds and influences the adjacent atoms within the strained four-membered ring.

The gem-difluoro substitution at the C3 position significantly activates the azetidine ring towards nucleophilic attack and subsequent ring-opening reactions. The strong electron-withdrawing nature of the fluorine atoms lowers the electron density of the ring's carbon atoms, particularly the C2 and C4 positions, making them more electrophilic and susceptible to attack by nucleophiles.

Computational studies on related fluorinated heterocycles, such as aziridines, have shown that fluorine substitution can enhance reaction rates with nucleophiles by many orders of magnitude. nih.gov This effect is attributed to the stabilization of the transition state during the nucleophilic attack. For 3,3-difluoroazetidine (B2684565) derivatives, nucleophilic attack can lead to the cleavage of either the N1-C2 or N1-C4 bond, resulting in linear amino acid derivatives. The regioselectivity of this ring-opening is influenced by the nature of the nucleophile and the substituents on both the nitrogen and the C2 carbon. For instance, reactions involving the activation of the ring nitrogen, followed by the introduction of a nucleophile like a fluoride (B91410) ion, can proceed at the more substituted carbon atom (C2) to yield valuable organofluorine compounds. rsc.org The reaction often proceeds via an S_N2 mechanism, leading to an inversion of configuration at the center of attack. rsc.org

Azetidines are generally more stable and less reactive than their three-membered counterparts, aziridines, due to lower ring strain. rsc.org However, they are still reactive building blocks when appropriately activated. rsc.org The introduction of gem-difluoro substitution at C3 creates a highly specialized azetidine ring with enhanced reactivity that bridges the gap between standard azetidines and more reactive systems.

Compared to non-fluorinated azetidines, 3,3-difluoroazetidine derivatives exhibit heightened susceptibility to ring-opening. While a non-fluorinated azetidine often requires harsh conditions or strong activation of the nitrogen atom (e.g., via N-sulfonylation or quaternization) to undergo ring cleavage, the electronic activation provided by the C3-difluoro group facilitates these reactions under milder conditions. rsc.orgrsc.org For example, the synthesis of γ-fluorinated amines via the regioselective ring-opening of N-activated azetidines can be achieved using reagents like pyridine-HF under mild conditions, a transformation that highlights the utility of the strained ring as a precursor to functionalized linear amines. rsc.org

The table below provides a qualitative comparison of reactivity profiles.

| Heterocycle | Relative Ring Strain | Reactivity Towards Nucleophiles | Driving Force for Reaction |

|---|---|---|---|

| Aziridine (B145994) (Non-fluorinated) | High | High | High Ring Strain Release nih.gov |

| Azetidine (Non-fluorinated) | Moderate ossila.com | Low to Moderate (Requires Activation) rsc.org | Ring Strain Release rsc.org |

| 3,3-Difluoroazetidine | Moderate | High (Activated) | Ring Strain Release & Electronic Activation by F nih.gov |

Strain Energy Contributions to Reactivity Profiles

The reactivity of small-ring heterocycles is intrinsically linked to their inherent ring strain energy (RSE). nih.gov For the parent azetidine, the RSE is approximately 27.7 kcal/mol, a significant value that provides a thermodynamic driving force for reactions involving ring cleavage. ossila.com This strain arises from bond angle distortion, forcing the ring atoms into unfavorable geometries compared to their ideal acyclic counterparts.

In 3,3-difluoroazetidine derivatives, this inherent ring strain is a crucial contributor to the molecule's reactivity profile. The energy released upon ring-opening is a powerful thermodynamic incentive for such reactions to occur. nih.gov While the fluorine atoms primarily exert an electronic effect by making the ring carbons more electrophilic, the underlying strain energy ensures that the barrier to ring-opening is surmountable. The combination of electronic activation from fluorine and the thermodynamic benefit from strain relief makes the 3,3-difluoroazetidine scaffold a uniquely reactive and synthetically versatile building block. nih.govrsc.org Theoretical studies on related strained rings confirm that ring-opening polymerization and other transformations are facilitated by high RSE. rsc.org

Reaction Pathways and Mechanistic Insights for Derivatization

The 3,3-difluoroazetidine-2-carboxamide structure possesses multiple reactive sites, allowing for diverse derivatization strategies. These include reactions involving the azetidine ring itself, the nitrogen atom, and the carboxamide functional group.

A primary pathway for creating the core structure involves the reduction of a precursor, 3,3-difluoroazetidin-2-one. fluoromart.comresearchgate.net This β-lactam can be synthesized via a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate. fluoromart.comresearchgate.net The resulting lactam can then be derivatized. For instance, thermal, microwave-assisted Wolff rearrangement of related diazotetramic acids in the presence of amine nucleophiles is an effective method for producing 2-oxoazetidine-3-carboxamides, demonstrating a viable route to functionalize the ring at the C2 position with a carboxamide group. nih.gov

Once the this compound scaffold is formed, further derivatization can occur through several pathways:

N-Functionalization: The ring nitrogen, being a secondary amine, is nucleophilic and can be functionalized with a wide range of electrophiles. This includes alkylation, acylation, and sulfonylation, allowing for the introduction of diverse substituents that can modulate the molecule's properties.

Ring-Opening: As discussed, the ring is susceptible to nucleophilic attack. Activating the nitrogen with an appropriate group (e.g., tosyl) can facilitate regioselective ring-opening by various nucleophiles, including organotrifluoroborates, to forge new carbon-carbon bonds. rsc.org

Carboxamide Derivatization: The carboxamide group at C2 is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate new amides or esters. thermofisher.com Alternatively, the carboxamide can be reduced to an aminomethyl group, providing another point for diversification. Peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used to couple carboxylic acids to amines in aqueous or organic solutions. thermofisher.com

The table below summarizes key derivatization reactions.

| Reaction Type | Reagents/Conditions | Resulting Transformation | Reference |

|---|---|---|---|

| β-Lactam Formation | Aldimine + Ethyl bromodifluoroacetate | Forms 3,3-difluoroazetidin-2-one precursor | fluoromart.comresearchgate.net |

| Ring Opening (C-C formation) | N-Tosyl activation, Organotrifluoroborates, LiClO₄ | Cleavage of N-C bond to form γ-substituted amines | rsc.org |

| Ring Opening (C-F formation) | N-activation, Pyridine-HF (Olah's reagent) | Forms γ-fluorinated amines | rsc.org |

| Carboxamide/Acid Coupling | EDAC, Nucleophile (Amine, Alcohol) | Forms new amides or esters from the C2 position | thermofisher.com |

| Wolff Rearrangement | Diazotetramic acid precursor, heat, nucleophile | Forms 2-oxoazetidine-3-carboxamide derivatives | nih.gov |

Conformational Analysis and Intramolecular Interactions in Fluorinated Azetidine Systems

Conformational Preferences of Fluorinated Azetidine (B1206935) Rings

The four-membered azetidine ring is inherently strained and possesses a less puckered structure compared to larger rings like piperidine (B6355638). nih.gov Its conformation is highly dependent on the substitution pattern on the ring and the nature of the backbone structure. nih.gov The introduction of fluorine substituents creates distinct conformational biases.

In neutral fluorinated azetidine derivatives, computational studies have shown a preference for a ring pucker that places the fluorine atom distant from the neutral nitrogen atom. researchgate.net For instance, in a neutral fluorinated azetidine, the calculated N–C–C–F dihedral angle was found to be 137.2°, indicating a conformation that minimizes repulsion. researchgate.net However, the situation changes dramatically upon protonation of the ring nitrogen. In the corresponding charged azetidinium cation, the ring pucker inverts to bring the fluorine atom into closer proximity to the charged nitrogen center, with the N+–C–C–F dihedral angle decreasing to 100.0°. researchgate.net This highlights the critical role of the nitrogen's electronic state in dictating the conformational preference of the fluorinated ring.

Impact of Carbon-Fluorine Bonds on Ring Pucker and Flexibility

The carbon-fluorine (C-F) bond is short, strong, and highly polarized, which allows it to act as a powerful tool for conformational control. beilstein-journals.org The introduction of C-F bonds into an azetidine ring significantly affects its pucker and flexibility. The high electronegativity of fluorine creates a strong dipole moment, leading to significant electrostatic and hyperconjugative interactions that can stabilize specific ring conformations. nih.gov

Fluorination can increase the rigidity of N-heterocycles. researchgate.net While a non-fluorinated pyrrolidine (B122466) ring may exhibit conformational disorder by interconverting between different puckers, the corresponding fluorinated ligand is often more rigid. researchgate.net This increased rigidity in fluorinated systems has been credited with improving enantioselectivity in certain catalytic reactions. researchgate.net The stabilization of a specific pucker, such as the endo pucker in a fluorinated catalyst, can be worth approximately 1.5 kcal/mol due to hyperconjugation. researchgate.net

The influence of the C-F bond is not merely steric; it is predominantly electronic. The gauche effect, where a gauche arrangement of a C-F bond relative to another electronegative atom or group is favored, plays a crucial role. beilstein-journals.org This effect, driven by hyperconjugation (donation of electron density from a σ orbital to a vacant σ* C-F antibonding orbital), can dictate the ring's pucker. researchgate.net For example, in 4(R)-fluoroproline, a Cγ-exo pucker is favored, which aligns the C–F bond antiparallel to proximal C=O dipoles in a collagen triple helix, thereby enhancing stability. beilstein-journals.org These principles suggest that the gem-difluoro substitution in 3,3-difluoroazetidine-2-carboxamide would create a significant and defined pucker in the four-membered ring, reducing its flexibility compared to the non-fluorinated parent compound.

Experimental and Computational Approaches to Conformational Elucidation

The determination of the conformational preferences in fluorinated azetidine systems relies on a combination of experimental and computational techniques. Each method provides unique insights into the molecule's three-dimensional structure and the subtle energetic differences between its possible conformations.

X-ray Diffraction Analysis: Single-crystal X-ray crystallography provides definitive, solid-state structural information. It has been used to explore the structures of compounds like 3-fluoroazetidinium hydrochloride, confirming the conformational consequences of the C–F⋯N+ interaction in the solid phase. lookchem.comrsc.org This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's most stable crystalline conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, particularly those utilizing the Nuclear Overhauser Effect (NOE), are powerful for determining structure and conformation in solution. nih.gov For fluorinated compounds, the observation of through-space coupling constants, such as 1hJNH,F, can provide direct evidence of close proximity between specific hydrogen and fluorine atoms, thereby characterizing intramolecular interactions like NH···F hydrogen bonds. ucla.eduescholarship.org

Computational Chemistry: Theoretical methods, especially Density Functional Theory (DFT), are indispensable for studying these systems. nih.govlookchem.com DFT calculations allow for the exploration of the potential energy surface, the determination of stable conformers, and the quantification of the energy differences between them. lookchem.com For example, DFT calculations on β-fluoroethylamine hydrochloride and 3-fluoroazetidinium were used to corroborate experimental findings from X-ray analysis and to quantify the energetic preference for the gauche conformation driven by the C–F⋯N+ interaction. lookchem.com More complex conformational searches can be initiated using methods like the Monte Carlo approach at a DFT level of theory to explore the vast conformational space of flexible molecules. nih.gov These computational studies are crucial for rationalizing observed preferences, such as invoking charge-dipole effects or hyperconjugation to explain why one pucker is favored over another. researchgate.netlookchem.com

Computational and Theoretical Studies on 3,3 Difluoroazetidine 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic stability of 3,3-Difluoroazetidine-2-carboxamide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from these calculations reveal key electronic features. The introduction of the gem-difluoro group at the C3 position of the azetidine (B1206935) ring has a significant impact. The high electronegativity of the fluorine atoms induces a strong electron-withdrawing effect, which polarizes the C-F bonds and influences the entire molecular framework. This effect can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability. ossila.com

Calculations of the molecular electrostatic potential (MEP) map reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the carboxamide group and a positive potential near the amide and azetidine hydrogens. Thermodynamic parameters such as the enthalpy of formation can also be calculated to assess the energetic stability of the compound relative to its constituent elements or isomers. mdpi.com

Table 1: Calculated Electronic and Thermodynamic Properties of this compound (Illustrative) This table presents theoretical data based on typical DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 9.7 eV | Correlates with chemical reactivity and kinetic stability. ossila.com |

| Dipole Moment | 3.5 D | Measures overall polarity, influencing solubility and intermolecular interactions. |

| Enthalpy of Formation (ΔHf) | -450 kJ/mol | Represents the compound's intrinsic thermodynamic stability. mdpi.com |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations describe a molecule in a static, energy-minimized state, molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscapes accessible to this compound under various conditions (e.g., in aqueous solution). nih.gov

For this compound, MD simulations are crucial for understanding the flexibility of the four-membered azetidine ring and the rotational freedom around the C2-carboxamide bond. The strained azetidine ring is not planar and can undergo a "puckering" motion. MD simulations can map the energy surface associated with this puckering, identifying the most stable puckered conformations and the energy barriers between them.

Furthermore, these simulations explore the possible orientations of the carboxamide substituent relative to the ring. The conformational ensemble generated from an MD trajectory is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site. researchgate.net Analysis techniques such as Root Mean Square Deviation (RMSD) plots are used to assess the stability of the simulation and determine if the molecule has reached a stable conformational equilibrium. nih.gov

Table 2: Conformational States of this compound from MD Simulations (Illustrative)

| Conformational Feature | Dominant State(s) | Relative Population (%) | Key Dihedral Angle(s) |

|---|---|---|---|

| Azetidine Ring Pucker | Axial/Equatorial Fluorine | ~60% / ~40% | N1-C2-C3-C4 |

| Carboxamide Orientation | syn-periplanar | ~85% | N1-C2-C(O)-N |

| Carboxamide Orientation | anti-periplanar | ~15% | N1-C2-C(O)-N |

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. nih.gov These predictions can guide synthetic efforts and help in understanding potential interactions with biological targets, such as covalent bond formation with a protein.

Reactivity indices derived from quantum chemical calculations, such as Fukui functions or local softness, can pinpoint the most reactive sites in the molecule. For this compound, these models would likely identify the amide nitrogen and oxygen as primary sites for electrophilic attack, while the carbonyl carbon would be susceptible to nucleophilic attack. The presence of the gem-difluoro group modulates the reactivity of the adjacent C2 position and the amide bond.

More advanced models, including machine learning and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, can predict reaction pathways and activation energies. nih.gov For instance, if this molecule were designed as a covalent inhibitor, QM/MM simulations could model the reaction with a specific amino acid residue (e.g., cysteine or serine) in a target enzyme's active site, predicting the likelihood and rate of covalent bond formation. This allows for the rational design of molecules with optimized reactivity, balancing on-target efficacy with off-target safety. nih.gov

Table 3: Predicted Reactivity Hotspots of this compound (Illustrative)

| Atom/Group | Predicted Reactivity Type | Computational Evidence |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | High positive partial charge; low-lying LUMO contribution. |

| Carbonyl Oxygen (C=O) | Nucleophilic / H-bond Acceptor | High negative electrostatic potential; high HOMO contribution. |

| Amide Nitrogen (NH2) | Nucleophilic / H-bond Donor | Lone pair availability; positive potential on hydrogens. |

| Azetidine Nitrogen (NH) | Nucleophilic / H-bond Donor | Ring strain enhances lone pair accessibility. ossila.com |

Application of Computational Tools in Scaffold Design and Property Modulation

The 3,3-difluoroazetidine (B2684565) ring is a valuable scaffold in medicinal chemistry. Computational tools are extensively used to explore how modifications to this core structure can modulate the physicochemical and pharmacological properties of the resulting compounds. nih.gov This process, often termed scaffold-based drug design, involves the in silico generation of virtual libraries based on the this compound core. researchgate.net

By systematically altering the substituents (R-groups) on the carboxamide nitrogen or the azetidine nitrogen, computational chemists can predict the effects on key drug-like properties. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate calculated molecular descriptors (e.g., logP for lipophilicity, polar surface area, molecular weight) with biological activity.

Virtual screening techniques, such as molecular docking, can then be used to predict the binding affinity of these virtual analogs against a specific protein target. nih.gov This allows for the prioritization of a smaller, more promising set of compounds for chemical synthesis, saving significant time and resources. For example, adding a bulky hydrophobic group to the carboxamide might enhance binding to a protein with a corresponding hydrophobic pocket, a hypothesis that can be rapidly tested in silico.

Table 4: In Silico Property Modulation of the this compound Scaffold (Illustrative)

| Scaffold Modification (R-group on amide N) | Predicted Change in LogP | Predicted Change in Polar Surface Area (Å2) | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| -H (Parent) | -0.5 | 67.8 | -5.2 |

| -CH3 | -0.1 | 67.8 | -5.5 |

| -Phenyl | +1.4 | 67.8 | -7.1 |

| -CH2-COOH | -1.0 | 105.1 | -6.8 |

Applications of 3,3 Difluoroazetidine 2 Carboxamide As a Building Block

Role in Material Science and Organic Optoelectronics

The distinct electronic properties and structural rigidity of the 3,3-difluoroazetidine (B2684565) moiety make it a valuable component in the design and synthesis of advanced materials for electronic and optical applications.

The incorporation of fluorinated azetidine (B1206935) rings into fluorescent dyes, such as rhodamines, has been shown to be an effective strategy for modulating their photophysical properties. The fluorine substituents can influence the equilibrium between the non-fluorescent lactone and the fluorescent zwitterionic forms of the dye, often leading to improved quantum yields nih.gov. This fine-tuning of fluorescent wavelengths is critical for developing sensitive probes for bioimaging applications ossila.com.

The azetidine ring itself provides a scaffold that can be further functionalized, allowing for the attachment of targeting moieties or other functional groups. While specific examples detailing the direct use of 3,3-Difluoroazetidine-2-carboxamide are emerging, the established utility of fluorinated azetidines in dye synthesis highlights its potential as a precursor for a new generation of bioimaging probes with enhanced brightness and stability.

| Application Area | Key Feature of 3,3-Difluoroazetidine Moiety | Reference |

| Fluorescent Dyes | Modulation of photophysical properties, improved quantum yields. | nih.gov |

| Bioimaging Probes | Fine-tuning of fluorescent wavelengths for enhanced sensitivity. | ossila.com |

In the field of energetic materials, the introduction of fluorine atoms and strained ring systems can significantly enhance performance characteristics such as density, detonation velocity, and specific impulse. The 3,3-difluoroazetidine (DFAZ) framework is of particular interest for these reasons rsc.orgrsc.org. The fluorine atoms contribute to a higher density and release a substantial amount of energy upon reaction rsc.org.

Research has demonstrated the synthesis of high-density energetic salts utilizing the 3,3-difluoroazetidinium cation with various oxygen-rich anions. These salts exhibit promising detonation properties and, in some cases, higher specific impulses than standard propellant components like ammonium dinitramide (ADN) rsc.org. Furthermore, 3,3-difluoroazetidine has been employed as a building block for the construction of novel polycyclic energetic materials, showcasing its utility in creating complex, high-energy-density molecules rsc.org.

Table of Energetic Properties of a 3,3-Difluoroazetidinium Salt

| Compound | Specific Impulse (Isp) | Reference |

| 3,3-Difluoroazetidinium Nitroformate | Higher than ADN (202 J) | rsc.org |

The introduction of fluorine atoms into organic materials can have a profound impact on their electronic properties, making fluorinated compounds valuable in the development of organic semiconductors rsc.org. Fluorination can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can facilitate electron injection and improve resistance to oxidative degradation rsc.org. This makes 3,3-difluoroazetidine derivatives potential candidates for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) ossila.com.

While direct applications of this compound in these technologies are still under investigation, the broader class of fluorinated organic materials has shown significant promise. The ability of the 3,3-difluoroazetidine moiety to tune the HOMO-LUMO energy gap suggests its potential utility in optimizing the performance of organic electronic devices ossila.com.

Utility in the Synthesis of Complex Heterocyclic Frameworks

The strained nature of the azetidine ring and the presence of the versatile carboxamide group in this compound make it an attractive starting material for the synthesis of more elaborate heterocyclic structures.

Additionally, the synthesis of gem-difluoromethylenated polycyclic cage compounds has been reported, highlighting the utility of the difluoro motif in constructing intricate three-dimensional structures researchgate.net. While not directly employing the carboxamide, these examples underscore the value of the 3,3-difluoroazetidine core in accessing complex polycyclic architectures.

Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of macrocyclic structures often relies on building blocks that can induce specific turns or conformations in a linear precursor, facilitating the final ring-closing step.

While specific examples utilizing this compound are not yet prevalent in the literature, the general strategy of employing small, strained heterocyclic rings to promote macrocyclization is well-established. The defined geometry of the azetidine ring can pre-organize a linear peptide or polymer chain, bringing the reactive ends into proximity and favoring cyclization over intermolecular reactions. The carboxamide group provides a convenient handle for incorporation into a growing chain, for example, in the synthesis of peptide macrocycles.

Synthetic Intermediate for Dihydropyrimidine Compounds

No published research is available on the use of this compound as a synthetic intermediate for dihydropyrimidine compounds.

General Intermediates for Nitrogen-Containing Compounds

No published research is available on the use of this compound as a general intermediate for the synthesis of other nitrogen-containing compounds.

Contribution of 3,3 Difluoroazetidine Scaffolds to Chemical Design

Structural Design Principles in Advanced Molecular Architectures

The 3,3-difluoroazetidine (B2684565) scaffold serves as a versatile building block in the synthesis of complex molecules. fluoromart.com Its utility stems from the combination of a strained, rigid four-membered ring and the potent electronic effects of the difluoromethylene group. The azetidine (B1206935) ring itself introduces a significant degree of three-dimensionality, moving away from the flat structures often prevalent in drug discovery libraries. The ring strain, estimated at approximately 27.7 kcal/mol for the parent azetidine, enhances the nucleophilicity of the nitrogen atom's lone pair, which can accelerate reaction rates in synthetic pathways. ossila.com

In the design of advanced architectures, such as novel therapeutics or functional materials, the 3,3-difluoroazetidine moiety is often used to introduce specific conformational constraints. Its rigid nature helps to lock flexible molecules into a more defined, bioactive conformation, which can lead to improved binding affinity and selectivity for a biological target. The synthesis of molecules incorporating this scaffold often starts from precursors like 3,3-difluoroazetidine hydrochloride, which can be readily functionalized. fluoromart.comossila.com For instance, the nitrogen can be derivatized to connect the scaffold to other parts of a larger molecule, while the 2-position, as in 3,3-difluoroazetidine-2-carboxamide, provides a vector for further chemical elaboration.

Bioisosteric Replacement Strategies Utilizing Fluorinated Azetidines

Bioisosteric replacement, the substitution of one atom or group with another that produces a new compound with similar biological properties, is a fundamental strategy in drug design. informahealthcare.com Fluorinated azetidines, including the 3,3-difluoroazetidine scaffold, are increasingly employed as non-classical bioisosteres to modulate molecular properties favorably. nih.govchemrxiv.org

The 3,3-difluoroazetidine scaffold has been explored as a bioisosteric replacement for more common heterocyclic rings like pyrrolidine (B122466) and piperidine (B6355638). nih.gov While larger rings like piperidine are highly flexible, the rigid azetidine core can mimic specific conformations of these larger rings, effectively acting as a "locked" analogue. This conformational restriction can enhance binding to a target receptor by reducing the entropic penalty of binding.

Furthermore, the introduction of the gem-difluoro group alters the electronic profile significantly compared to a simple methylene (B1212753) (-CH2-) group in pyrrolidine or piperidine. This allows the scaffold to serve as a mimic while simultaneously introducing new interactions and physicochemical properties, offering a distinct advantage over simple hydrocarbon rings. The development of spirocyclic azetidines, such as 2-azaspiro[3.3]heptane, as piperidine bioisosteres has paved the way for considering other substituted azetidines for similar roles. nih.govresearchgate.net

A primary driver for incorporating the 3,3-difluoroazetidine scaffold is its profound impact on molecular shape and rigidity. nih.gov The inherent strain of the four-membered azetidine ring system creates a conformationally restricted core. This rigidity is a desirable trait in drug design, as it can pre-organize the molecule into a conformation that is favorable for binding to a biological target. bakerlab.orgepa.gov

The introduction of geminal fluorine atoms at the C3 position further rigidifies the scaffold. This structural constraint helps to precisely control the spatial orientation of substituents attached to the ring. By reducing the number of accessible conformations, the scaffold helps improve the molecule's selectivity and affinity for its intended target. Research has shown that employing rigid scaffolds is a reliable strategy for accessing products with enhanced three-dimensionality, a key factor in developing drug candidates with improved properties. nih.gov

Tuning of Molecular Interactions and Recognition Profiles

The 3,3-difluoroazetidine moiety offers unique opportunities to modulate molecular interactions. The highly electronegative fluorine atoms create a strong dipole at the C3 position, influencing the local electronic environment of the entire molecule. This can alter how the molecule interacts with its biological target.

The fluorine atoms are poor hydrogen bond acceptors but can participate in favorable orthogonal dipole-dipole interactions and can influence the hydrogen bond accepting capacity of nearby functional groups. nih.gov The carboxamide group at the C2 position, for example, can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and its interaction profile can be subtly tuned by the adjacent difluorinated carbon. This ability to fine-tune non-covalent interactions is crucial for optimizing a molecule's binding affinity and specificity. The strategic placement of such fluorinated groups can lead to significantly improved ligand-target interactions. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies in Scaffold Optimization

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. nih.govirb.hrresearchgate.net The 3,3-difluoroazetidine scaffold provides a valuable platform for systematic SAR exploration. By maintaining the rigid core, chemists can systematically modify substituents at different positions (e.g., on the nitrogen or as part of the carboxamide group) and observe the effects on biological activity.

For example, in a hypothetical SAR study of this compound derivatives, the amide portion could be varied with different amine substituents. The rigid scaffold ensures that the observed changes in activity are more likely attributable to the specific interactions of the new substituent rather than to broader conformational changes. This allows for a more straightforward interpretation of SAR data, accelerating the optimization process. The goal is to identify derivatives with improved potency and selectivity, as demonstrated in SAR studies of other heterocyclic compounds. nih.gov

Impact on Modulating Physicochemical Properties (e.g., Lipophilicity, Acidity/Basicity)

The incorporation of the 3,3-difluoroazetidine scaffold has a predictable and significant impact on key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP/logD): Fluorination is a common strategy to increase lipophilicity. Replacing two hydrogen atoms with fluorine atoms, as in the 3,3-difluoroazetidine ring, generally increases the molecule's lipophilicity (logP). ossila.com This can enhance membrane permeability and improve oral absorption, although excessive lipophilicity can have negative consequences. nih.gov

Acidity/Basicity (pKa): The strongly electron-withdrawing nature of the gem-difluoro group significantly influences the basicity of the azetidine nitrogen. The fluorine atoms pull electron density away from the nitrogen, making its lone pair less available to accept a proton. Consequently, the pKa of the 3,3-difluoroazetidine nitrogen is considerably lower than that of an unsubstituted azetidine, making it less basic. cambridgemedchemconsulting.com This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and interaction with targets. nih.gov

The table below illustrates the comparative effects of this scaffold on key properties.

| Property | Unsubstituted Azetidine | 3,3-Difluoroazetidine Moiety | Impact of Substitution |

| Basicity (pKa) | Higher (More Basic) | Lower (Less Basic) | Reduces basicity of the ring nitrogen. |

| Lipophilicity (logP) | Lower | Higher | Increases lipophilicity. |

| Conformation | Flexible Puckering | Rigid | Confers conformational rigidity. |

| Molecular Shape | Less Defined 3D Shape | Well-Defined 3D Shape | Enhances three-dimensionality. |

Future Perspectives in 3,3 Difluoroazetidine 2 Carboxamide Research

Emerging Synthetic Methodologies for Enhanced Accessibility

The availability of robust and efficient synthetic routes is paramount for the thorough investigation of any chemical entity. While the synthesis of functionalized azetidines can be challenging, several emerging methodologies promise to enhance the accessibility of 3,3-difluoroazetidine (B2684565) derivatives.

A significant development has been the creation of a high-yield synthesis for 3,3-difluoroazetidines. researchgate.net This method proceeds via a Reformatsky-type reaction involving aldimines and ethyl bromodifluoroacetate to produce 3,3-difluoroazetidin-2-ones. These lactam intermediates can then be reduced using monochlorohydroalane to yield the corresponding 3,3-difluoroazetidines. researchgate.net The 3,3-difluoroazetidin-2-one intermediate is particularly relevant as it provides a direct precursor framework for the synthesis of 2-carboxamide (B11827560) derivatives through standard amide formation reactions.

Another innovative approach that broadens the synthetic toolkit for azetidine (B1206935) functionalization is the use of azetidine sulfonyl fluorides (ASFs). nih.gov These reagents have been shown to be versatile and highly customizable, enabling the coupling of the azetidine core to a wide range of nucleophiles under mild conditions. nih.gov This methodology offers a powerful alternative for creating diverse libraries of azetidine-containing molecules, which could be adapted for the synthesis of complex 3,3-difluoroazetidine-2-carboxamide analogs. nih.gov The development of such divergent routes is crucial for accessing new chemical space and enabling structure-activity relationship (SAR) studies. nih.gov

| Method | Description | Key Intermediates/Reagents | Significance | Reference |

| Reformatsky-Type Reaction & Reduction | A two-step process to form the 3,3-difluoroazetidine ring. | Ethyl bromodifluoroacetate, aldimines, 3,3-difluoroazetidin-2-ones. | Provides a high-yield pathway to the core azetidine structure. researchgate.net | researchgate.net |

| Azetidine Sulfonyl Fluorides (ASFs) | Utilizes ASFs as versatile reagents for coupling with various nucleophiles. | Azetidine sulfonyl fluorides. | Enables broad diversification and late-stage functionalization of the azetidine scaffold. nih.gov | nih.gov |

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts, thereby accelerating the design and discovery cycle. For fluorinated compounds like this compound, computational approaches are particularly valuable for understanding the profound effects of fluorine substitution.

Computational studies on related strained heterocycles, such as aziridines, have demonstrated the immense impact of fluorine on reactivity and regioselectivity in nucleophilic substitution reactions. acs.orgresearchgate.net Using methods like density functional theory (DFT), researchers can calculate how fluorine substitution alters ring strain, the stability of leaving groups, and electrostatic potential, all of which dictate reaction outcomes. acs.orgresearchgate.net These computational models predict that fluorine substitution can dramatically increase the reactivity of the heterocycle compared to its non-fluorinated counterparts. acs.orgresearchgate.net Applying similar computational analyses to the 3,3-difluoroazetidine ring system can provide crucial insights into its chemical behavior and help in designing reactions with desired selectivity.

Furthermore, computational protocols can be employed to systematically investigate families of isomers to identify the most promising candidates for synthesis and astronomical detection based on stability, a concept known as the minimum-energy principle. mdpi.com Such an approach, if applied to derivatives of this compound, could efficiently screen virtual libraries of compounds to prioritize those with optimal properties for specific applications, saving significant synthetic effort. mdpi.com Molecular docking simulations also represent a key computational tool, allowing researchers to predict the binding interactions of novel carboxamide derivatives with biological targets, as has been demonstrated for other compound classes. mdpi.com This predictive capability is essential for the rational design of new therapeutic agents.

Expansion of Applications in Diverse Chemical Fields

The unique structural features of this compound suggest a broad range of potential applications across various chemical disciplines, from medicinal chemistry to materials science.

The parent compound, 3,3-difluoroazetidine hydrochloride, is already utilized as a building block for functional molecules. ossila.com It serves as a precursor for rhodamine dyes, where the fluorinated azetidine moiety helps to fine-tune the fluorescent wavelengths for bioimaging applications. ossila.com The introduction of fluorine is known to favorably influence key drug properties like metabolic stability, membrane permeability, and binding affinity, making fluorinated azetidines attractive scaffolds in drug discovery. nih.govresearchgate.net The carboxamide group is also a common feature in many biologically active compounds. mdpi.comnih.gov The combination of these two groups in this compound makes it a compelling candidate for developing new therapeutic agents.

Beyond medicine, the electronic properties of the 3,3-difluoroazetidine group open doors to applications in materials science. The gem-difluoro substitution can modulate the HOMO-LUMO energy gap of molecules, a critical parameter in the design of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com There is high potential to expand the use of this scaffold in the development of novel organic semiconductors and dyes. ossila.com Additionally, the high nitrogen content and structural strain of the azetidine ring have led to the investigation of related compounds in the field of energetic materials, where derivatives are synthesized to improve stability and density. ossila.com

| Potential Application Area | Rationale | Key Structural Contribution | Reference |

| Medicinal Chemistry | The fluorinated azetidine ring is a valuable pharmacophore for improving metabolic stability and permeability. nih.govresearchgate.net The carboxamide is a common bioactive functional group. nih.gov | Fluorine atoms, azetidine ring, carboxamide group. | nih.govresearchgate.netnih.gov |

| Bioimaging | Used as a precursor for rhodamine dyes to tune fluorescent properties. ossila.com | 3,3-Difluoroazetidine moiety. | ossila.com |

| Materials Science (OLEDs, DSSCs) | Ability to tune the HOMO-LUMO energy gap for applications in organic electronics. ossila.com | Gem-difluoro substitution. | ossila.com |

| Energetic Materials | Potential to create high-density, stable energetic compounds. ossila.com | Strained azetidine ring. | ossila.com |

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoroazetidine-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of azetidine precursors. A common approach is the halogen-exchange reaction using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, substituting hydroxyl or amino groups with fluorine atoms on the azetidine ring requires precise control of temperature (-20°C to 0°C) to avoid side reactions. Post-fluorination, carboxamide functionalization is achieved via coupling reactions (e.g., HATU-mediated amidation). Yield optimization involves monitoring reaction progress via LC-MS and adjusting stoichiometric ratios of reagents. Purity is validated using reverse-phase HPLC with a C18 column (e.g., 90% acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): NMR is critical for verifying fluorine substitution patterns (e.g., δ -120 to -150 ppm for CF groups). and NMR confirm the azetidine ring and carboxamide moiety.

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] at m/z 151.04).

- HPLC: Purity >98% is achievable using a mobile phase of 0.1% TFA in water/acetonitrile (70:30) with UV detection at 254 nm .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at -20°C in airtight, amber vials with desiccants (e.g., silica gel). Long-term stability studies (6–12 months) under controlled humidity (<30% RH) and inert atmosphere (N or Ar) are recommended. Degradation products are monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for fluorine displacement. Key parameters:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., CF groups) prone to nucleophilic attack.

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DMF vs. THF).

Experimental validation involves kinetic studies (e.g., pseudo-first-order rate constants) under varying temperatures and solvent polarities .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer:

- Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability).

- Dose-Response Analysis: Ensure EC/IC values are calculated across ≥10 concentrations (logarithmic spacing).

- Batch Variability Control: Use internal standards (e.g., reference inhibitors) and replicate experiments across independent labs.

Contradictions often arise from impurities (>95% purity required) or cell-line-specific metabolic pathways .

Q. How to design a mechanistic study for the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (k/k) in real-time using immobilized targets.

- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).

For in vivo studies, use isotopic labeling (e.g., ) to track biodistribution via PET imaging .

Methodological Frameworks for Data Analysis

Q. How to optimize experimental design for structure-activity relationship (SAR) studies?

Methodological Answer:

- Factorial Design: Vary substituents (e.g., alkyl chains, halogens) systematically using a 2 factorial matrix.

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to reduce dimensionality of bioactivity data.

- Machine Learning: Train QSAR models (e.g., random forests) on datasets with ≥50 derivatives to predict novel analogs .

Q. What statistical approaches address low reproducibility in pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.